
5(2H)-Isoxazolone, 2,3,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethylisoxazol-5(2H)-one is a heterocyclic organic compound with a five-membered ring structure containing three methyl groups and an isoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-catalyzed cyclization of activated methylene isocyanides with arylidene-substituted oxazol-5(4H)-ones . This reaction occurs at room temperature and is environmentally friendly, tolerating both water and air.
Industrial Production Methods
While specific industrial production methods for 2,3,4-Trimethylisoxazol-5(2H)-one are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity. The use of transition metal-free reactions and mild conditions is preferred to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl groups and isoxazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,3,4-Trimethylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,3,4-Trimethylisoxazol-5(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethylisoxazole: Lacks the oxo group present in 2,3,4-Trimethylisoxazol-5(2H)-one.
2,3,4-Trimethyl-1,2-oxazole: Has a different ring structure compared to the isoxazole ring.
2,3,4-Trimethyl-5-isoxazolone: Similar structure but with different substituents.
Uniqueness
2,3,4-Trimethylisoxazol-5(2H)-one is unique due to its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
7713-68-0 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2,3,4-trimethyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4-5(2)7(3)9-6(4)8/h1-3H3 |
Clé InChI |
DPWBYIUCNUXITQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(OC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)
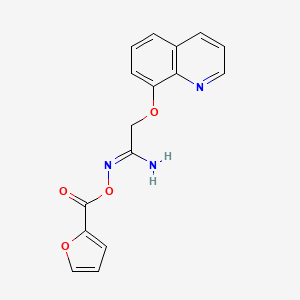
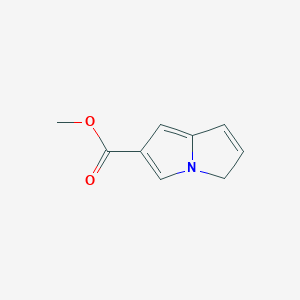
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)

![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)
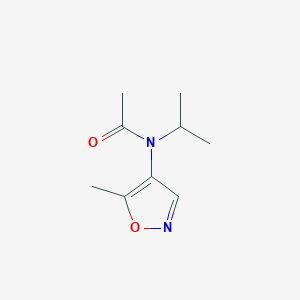
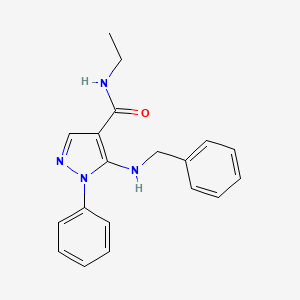
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
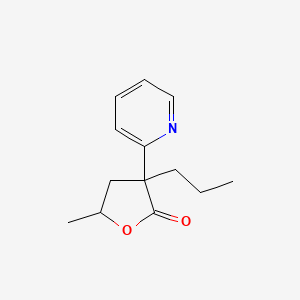
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)


